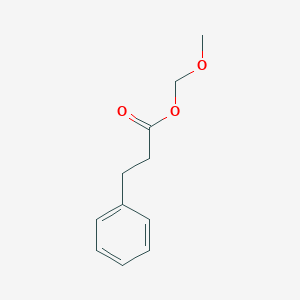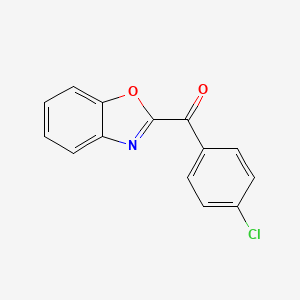![molecular formula C17H16N8 B14134064 2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile CAS No. 923243-23-6](/img/structure/B14134064.png)
2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an anhydrous solvent.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors in the brain.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This can influence various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
2-Phenylaminopyrimidine: Known for its antiproliferative effects in cancer cells.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
Uniqueness
What sets 2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile apart is its unique combination of functional groups, which allows it to interact with a broader range of molecular targets. This makes it a versatile compound in both research and potential therapeutic applications.
Properties
CAS No. |
923243-23-6 |
|---|---|
Molecular Formula |
C17H16N8 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-phenyl-5-(4-pyrimidin-2-ylpiperazin-1-yl)triazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-13-15-16(22-25(21-15)14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8H,9-12H2 |
InChI Key |
RTZYLJBMFAELDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN(N=C2C#N)C3=CC=CC=C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


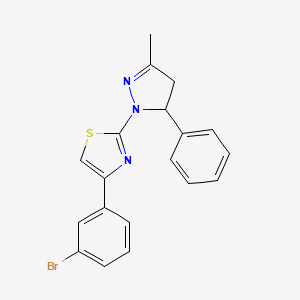
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)

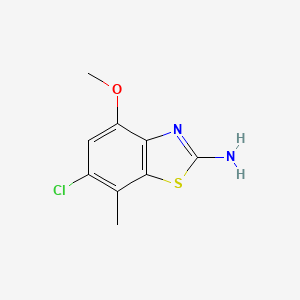
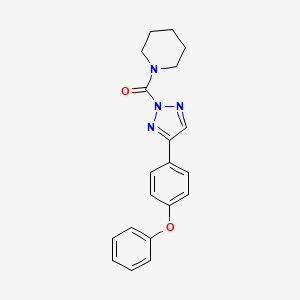

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
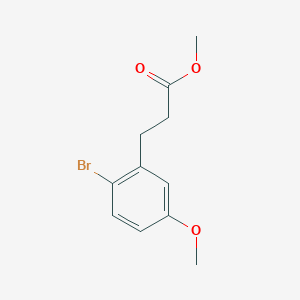
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

